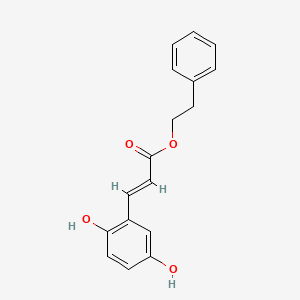

phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate

描述

5-LOX-IN-2 是一种作为 5-脂氧合酶 (5-LOX) 抑制剂的化合物。 5-脂氧合酶是一种催化花生四烯酸氧化成白三烯的酶,白三烯是炎症的强效介质 . 5-脂氧合酶抑制剂,如 5-LOX-IN-2,在治疗炎症性疾病(包括哮喘和类风湿性关节炎)方面具有重要意义 .

准备方法

合成路线和反应条件

5-LOX-IN-2 的合成涉及多个步骤,从容易获得的起始原料开始。合成路线通常包括通过一系列化学反应(如缩合、环化和官能团转化)形成关键中间体。 具体反应条件,如温度、溶剂和催化剂,经过优化以实现最终产物的较高收率和纯度 .

工业生产方法

5-LOX-IN-2 的工业生产涉及将实验室合成规模扩大。这需要优化反应条件,以确保质量和收率的一致性。 工业方法也可能涉及使用连续流动反应器和先进的纯化技术,以满足药物生产的监管标准 .

化学反应分析

反应类型

5-LOX-IN-2 经历各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰 5-LOX-IN-2 中的官能团。

常用试剂和条件

在 5-LOX-IN-2 反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和各种催化剂(如碳载钯)。 反应条件,如温度、压力和溶剂选择,经过仔细控制以实现所需的转化 .

主要产物

由 5-LOX-IN-2 反应形成的主要产物取决于所用反应条件和试剂。 例如,氧化反应可能生成氧化衍生物,而取代反应可以生成各种取代类似物 .

科学研究应用

5-LOX-IN-2 具有广泛的科学研究应用,包括:

作用机制

5-LOX-IN-2 的作用机制涉及抑制 5-脂氧合酶。 通过与酶的活性位点结合,5-LOX-IN-2 阻止了花生四烯酸转化为白三烯,从而减少了这些促炎介质的产生 . 这种抑制破坏了炎症相关的信号通路,并在炎症性疾病中提供治疗益处 .

相似化合物的比较

类似化合物

齐留通: 另一种用于治疗哮喘的 5-脂氧合酶抑制剂.

姜黄素: 一种天然化合物,对环氧合酶-2 (COX-2) 和 5-脂氧合酶具有双重抑制作用.

吲哚和吲唑芳酰胺苯甲酸类似物: 作为双重 COX-2 和 5-脂氧合酶抑制剂设计的合成化合物.

独特性

5-LOX-IN-2 在特异性抑制 5-脂氧合酶方面具有独特性,使其成为研究该酶在炎症中的作用的宝贵工具。 与靶向 COX-2 和 5-脂氧合酶的双重抑制剂不同,5-LOX-IN-2 提供了一种更具针对性的方法,这在某些研究和治疗环境中可能是有利的 .

生物活性

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate, a phenolic compound, is gaining attention for its diverse biological activities, particularly in the fields of antioxidant, anti-inflammatory, and anticancer research. This article reviews the current understanding of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is an ester derived from caffeic acid and phenethyl alcohol. Its structure can be represented as follows:

This structure contributes to its interaction with various biological pathways, particularly those involved in oxidative stress and inflammation.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

- Nrf2 Activation : The compound activates the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. Studies have shown that it increases the phosphorylation of Nrf2 (Ser40), leading to enhanced expression of antioxidant enzymes such as glutathione peroxidase (GPx) in cell models .

- Reduction of Reactive Oxygen Species (ROS) : In vitro studies demonstrate that this compound significantly reduces ROS levels in various cell lines, indicating its potential as a protective agent against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in chronic inflammatory conditions.

Key Findings

- Inhibition of Cytokine Production : In cellular models, this compound suppresses IL-1β-induced expression of inflammatory markers .

- Impact on NF-κB Pathway : The compound appears to inhibit the phosphorylation of NF-κB, a key regulator of inflammation .

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. It has been studied for its effects on various cancer cell lines.

Research Findings

| Cell Line | Concentration | Effect |

|---|---|---|

| MDA-MB-231 | 50 μM | Induces apoptosis and inhibits proliferation |

| A549 | 100 μg/mL | Reduces migration and invasion |

| HeLa | 15 mg/kg | Suppresses tumor growth in vivo |

Studies indicate that the compound can induce apoptosis through various mechanisms, including activation of caspases and inhibition of cell cycle progression.

Case Studies

属性

IUPAC Name |

2-phenylethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-7-8-16(19)14(12-15)6-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKRMXDGEFRBAJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=C(C=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=C(C=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。